2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride
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Overview
Description
2-(Diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a cyclohexyl ring, and a hydroxy-methylbutanoate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride typically involves the esterification of 2-cyclohexyl-3-hydroxy-3-methylbutanoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-(Diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the ester and hydroxy groups can participate in covalent bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride
Uniqueness
2-(Diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a diethylamino group and a cyclohexyl ring in the same molecule allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research applications.
Properties
CAS No. |
94908-02-8 |
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Molecular Formula |
C17H34ClNO3 |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO3.ClH/c1-5-18(6-2)12-13-21-16(19)15(17(3,4)20)14-10-8-7-9-11-14;/h14-15,20H,5-13H2,1-4H3;1H |
InChI Key |
GGXDQDLTWOHSNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C(C)(C)O.Cl |
Origin of Product |
United States |
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